molecular formula C5H9F3 B1361525 1,1,1-Trifluoropentane CAS No. 406-82-6

1,1,1-Trifluoropentane

Cat. No.: B1361525
CAS No.: 406-82-6
M. Wt: 126.12 g/mol
InChI Key: GENRYAJRHIWOJI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropentane is an organic compound with the molecular formula C5H9F3. It is a fluorinated hydrocarbon, characterized by the presence of three fluorine atoms attached to the first carbon of the pentane chain.

Scientific Research Applications

1,1,1-Trifluoropentane has several scientific research applications:

Safety and Hazards

1,1,1-Trifluoropentane is flammable and toxic if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with care, avoid breathing its vapors, and use it only in a well-ventilated area .

Preparation Methods

The synthesis of 1,1,1-Trifluoropentane typically involves the fluorination of pentane derivatives. One common method is the reaction of pentane with a fluorinating agent such as hydrogen fluoride (HF) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to achieve high yields. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

1,1,1-Trifluoropentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to less fluorinated hydrocarbons. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups. .

Mechanism of Action

The mechanism by which 1,1,1-Trifluoropentane exerts its effects is primarily through its interactions with molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate biological membranes. This property is exploited in drug design to improve the bioavailability of pharmaceutical compounds. Additionally, the compound can participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

1,1,1-Trifluoropentane can be compared with other fluorinated hydrocarbons such as:

Properties

IUPAC Name

1,1,1-trifluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3/c1-2-3-4-5(6,7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENRYAJRHIWOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281148
Record name 1,1,1-Trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-82-6
Record name 1,1,1-Trifluoropentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Trifluoropentane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1-Trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-TRIFLUOROPENTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5J74R3RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,1,1-Trifluoropentane-2,4-dione?

A1: this compound-2,4-dione has a molecular formula of C5H5F3O2 and a molecular weight of 156.09 g/mol. []

Q2: What is known about the structure and properties of this compound-2,4-dione?

A2: this compound-2,4-dione exists predominantly in its enol form in acetonitrile solution. [] It readily undergoes nitrosation under mildly acidic conditions, reacting via both its enol and enolate forms depending on the reaction conditions. [] The presence of the trifluoromethyl group (-CF3) significantly enhances its acidity compared to its non-fluorinated counterpart, acetylacetone. []

Q3: How does the trifluoromethyl group affect the reactivity of this compound-2,4-dione?

A3: The trifluoromethyl group exerts a strong electron-withdrawing effect, deactivating the adjacent sites to electrophilic attack. [, , ] This effect is evident in the slower reaction rates observed for halogenation and nitrosation reactions compared to non-fluorinated analogues. [, , ]

Q4: Can you elaborate on the reactions of this compound-2,4-dione with metal ions?

A4: this compound-2,4-dione readily forms complexes with various metal ions, including nickel(II), cobalt(II), copper(II), iron(III), and uranyl ion. [, ] These reactions primarily proceed through the enol tautomer of the diketone, highlighting the importance of this tautomeric form in metal complexation. [, ]

Q5: What are the potential applications of this compound-2,4-dione in material science?

A5: this compound-2,4-dione serves as a valuable ligand in the synthesis of metal complexes utilized in various fields. For instance, ruthenium(II)-polypyridyl complexes containing this compound-2,4-dione derivatives demonstrate efficient panchromatic sensitization of titanium dioxide (TiO2) films, making them promising candidates for dye-sensitized solar cells. [, ]

Q6: What is the acute toxicity profile of this compound-2,4-dione?

A6: Acute toxicity studies show that this compound-2,4-dione has an oral LD50 of 664 mg/kg and a dermal LD50 of 5.2 g/kg in rats. [] It is also moderately irritating to the eyes and severely irritating to the skin. [] Inhalation studies revealed an LC50 of 4.93 mg/L air. [] These findings classify this compound-2,4-dione as "Toxic" according to the Federal Hazardous Substances Labeling Act criteria. []

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